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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hexane-

1,6-diol, a versatile diol used in various chemical syntheses. The information presented herein

is intended to support researchers, scientists, and professionals in the field of drug

development and materials science by providing key spectral data and the methodologies for

their acquisition.

Spectroscopic Data
The following tables summarize the key spectroscopic data for hexane-1,6-diol, including

Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass

Spectrometry (MS).

Infrared (IR) Spectroscopy
Functional Group Vibrational Mode

**Wavenumber
(cm⁻¹) **

Intensity

O-H
Stretching (Hydrogen-

bonded)
3500-3200 Strong, Broad

C-H Stretching (sp³) 2960-2850 Strong

C-O Stretching 1260-1050 Strong
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Table 1: Key IR absorption bands for hexane-1,6-diol.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Integration

HO-CH₂-(CH₂)₄-CH₂-

OH
~3.6 Triplet 4H

HO-CH₂-CH₂-(CH₂)₂-

CH₂-CH₂-OH
~1.5 Quintet 4H

HO-(CH₂)₂-CH₂-CH₂-

(CH₂)₂-OH
~1.4 Multiplet 4H

HO-(CH₂)₆-OH Variable Singlet (broad) 2H

Table 2: ¹H NMR spectral data for hexane-1,6-diol. The chemical shift of the hydroxyl proton is

variable and depends on concentration and solvent.

¹³C NMR (Carbon-13 NMR)

Carbon Assignment Chemical Shift (δ, ppm)

CH₂-OH ~62

CH₂-CH₂-OH ~32

CH₂-CH₂-CH₂- ~25

Table 3: ¹³C NMR spectral data for hexane-1,6-diol. Due to the symmetry of the molecule, only

three distinct carbon signals are observed.[3][4]

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

118 Low [M]⁺ (Molecular Ion)

100 Moderate [M - H₂O]⁺

82 High [M - 2H₂O]⁺

70 High [C₅H₁₀]⁺

55 Very High [C₄H₇]⁺

42 Very High [C₃H₆]⁺

Table 4: Key mass spectral fragmentation data for hexane-1,6-diol under electron ionization

(EI).[5][6]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
A Fourier Transform Infrared (FTIR) spectrometer is typically used for the analysis of hexane-

1,6-diol.

Sample Preparation:

Neat (Liquid): As hexane-1,6-diol is a solid at room temperature (melting point ~42-45°C), it

can be gently heated to its molten state and a thin film prepared between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.[7]

KBr Pellet (Solid): A small amount of solid hexane-1,6-diol is ground with dry KBr powder.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid or molten sample is placed

directly onto the ATR crystal.[8]

Data Acquisition:
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A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

The prepared sample is placed in the instrument's sample compartment.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[2]

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of hexane-1,6-diol is dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

A small amount of a reference standard, such as tetramethylsilane (TMS), is added for

chemical shift calibration (δ = 0.00 ppm).

Data Acquisition (¹H and ¹³C NMR):

The NMR tube is placed in the spectrometer.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a single pulse experiment is typically performed to acquire the spectrum.

For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to obtain a spectrum

with singlet peaks for each unique carbon atom.

The acquired data is Fourier transformed and phase corrected to obtain the final NMR

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first vaporized and

separated on a GC column before entering the mass spectrometer. Electron Ionization (EI) is
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a common ionization technique for GC-MS.[5]

Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the

mass spectrometer. Electrospray Ionization (ESI) is often used for direct infusion.[9]

Data Acquisition (using EI):

A small amount of the sample is introduced into the ion source.

The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing

ionization and fragmentation.

The resulting positively charged ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like hexane-1,6-diol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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